molecular formula C22H17F3N4O2S B2918588 N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321848-18-4

N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2918588
CAS No.: 321848-18-4
M. Wt: 458.46
InChI Key: WTFKNLHBLRHMQT-UHFFFAOYSA-N
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Description

N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17F3N4O2S and its molecular weight is 458.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have demonstrated the versatility of pyrazole derivatives in synthesizing heterocyclic compounds. These compounds have shown significant potential in creating a diverse range of derivatives with varying biological activities. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for yielding pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting the utility of pyrazole-based compounds in heterocyclic synthesis (Mohareb et al., 2004).

Antibacterial and Antifungal Applications

Pyrazole derivatives have been synthesized and characterized for their potential antibacterial and antifungal properties. Such studies aim to address the urgent need for new antimicrobial agents due to the rise in drug-resistant strains of bacteria and fungi (Senthilkumar et al., 2021).

Anticancer Activity

The development of novel pyrazole derivatives for anticancer applications is a significant area of research. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, providing insights into their potential therapeutic applications (Hassan et al., 2014).

Inhibitory Activity Against Enzymes

N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been studied for their inhibitory activity against specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). These findings are crucial for understanding the role of enzyme inhibition in therapeutic applications and drug design (Allan et al., 2009).

Properties

IUPAC Name

N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-31-16-9-7-15(8-10-16)18-13-32-21(28-18)29-19(22(23,24)25)17(12-27-29)20(30)26-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFKNLHBLRHMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.